Terconazole-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular formula of Terconazole-d4 is C26H27D4Cl2N5O3 . The molecular weight is 536.49 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical And Chemical Properties Analysis
Terconazole-d4 has a molecular weight of 536.5 g/mol . It has a XLogP3 value of 4.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 7 hydrogen bond acceptors . It has 8 rotatable bonds . The exact mass and monoisotopic mass are 535.2055022 g/mol . The topological polar surface area is 64.9 Ų . It has 36 heavy atoms .科学研究应用
Application in Cancer Research
Scientific Field
Oncology
Summary of the Application
Terconazole-d4, an azole antifungal drug, has been found to increase cytotoxicity in vincristine (VIC)-treated P-gp-overexpressing drug-resistant KBV20C cancer cells .
Methods of Application
The study involved the co-treatment of cancer cells with Terconazole-d4 and vincristine. The cytotoxicity was then measured and compared with the cytotoxicity of cells treated with vincristine alone .
Results
The study found that Terconazole-d4 increased the cytotoxicity of vincristine in P-gp-overexpressing drug-resistant KBV20C cancer cells. This suggests that Terconazole-d4 could potentially be used to enhance the effectiveness of certain cancer treatments .
Application in Ocular Drug Delivery
Scientific Field
Pharmaceutics
Summary of the Application
Terconazole-d4 is a broad-spectrum antifungal triazole that is particularly active against Candida species. However, its poor water solubility hinders its ocular absorption and restricts its application. To overcome this, researchers have developed Terconazole-d4-loaded cationic polymeric nanoparticles to enhance the ocular delivery and antimycotic activity of Terconazole-d4 .
Methods of Application
The nanoparticles were developed by nanoprecipitation method employing Eudragit RLPO. They were characterized by entrapment efficiency, particle size, zeta potential, morphology, Fourier transform infrared spectroscopy (FT-IR), and X-ray powder diffraction (XRPD) .
Results
The developed nanoparticles were spherical with moderate to high entrapment efficiency, a nanometric particle size, and a positively charged zeta potential. In-vitro release studies revealed sustained release of drug up to 24 hours. In-vitro antimycotic studies revealed enhanced antimycotic activity of Terconazole-d4-loaded nanoparticles against Candida albicans, relative to plain Terconazole-d4 .
安全和危害
属性
CAS 编号 |
1398065-50-3 |
---|---|
产品名称 |
Terconazole-d4 |
分子式 |
C₂₆H₂₇D₄Cl₂N₅O₃ |
分子量 |
536.49 |
同义词 |
(±)-Terconazole-d4; Fungistat-d4; Gyno-Terazol-d4; NSC 331942-d4; R 42470-d4; Terazol-d4; Terazol Cream & Suppositories-d4; Tercospor-d4; Termayazole-d4; Triaconazole-d4; cis-1-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。